molecular formula C15H26N2O6 B8098657 (4R)-1-Boc-4-(Boc-amino)-L-proline CAS No. 254881-66-8

(4R)-1-Boc-4-(Boc-amino)-L-proline

Cat. No.: B8098657
CAS No.: 254881-66-8
M. Wt: 330.38 g/mol
InChI Key: NQQSUHFDJACIAC-ZJUUUORDSA-N
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Description

(4R)-1-Boc-4-(Boc-amino)-L-proline is a compound that belongs to the class of amino acids. It is characterized by the presence of two tert-butyloxycarbonyl (Boc) protecting groups, which are commonly used in organic synthesis to protect amino groups during chemical reactions. This compound is particularly significant in peptide synthesis and other applications where selective protection of functional groups is required.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-1-Boc-4-(Boc-amino)-L-proline typically involves the protection of the amino and carboxyl groups of L-proline. The process begins with the reaction of L-proline with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This reaction results in the formation of the Boc-protected amino acid. The reaction conditions usually involve mild temperatures and anhydrous solvents to prevent hydrolysis of the Boc groups .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the product. The process is optimized to minimize waste and reduce the use of hazardous reagents, aligning with green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

(4R)-1-Boc-4-(Boc-amino)-L-proline undergoes various chemical reactions, including:

    Deprotection Reactions: Removal of the Boc groups using acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

    Coupling Reactions: Formation of peptide bonds with other amino acids using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

    Substitution Reactions: Introduction of different functional groups at the amino or carboxyl positions

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include deprotected amino acids, peptides, and substituted derivatives of this compound .

Scientific Research Applications

(4R)-1-Boc-4-(Boc-amino)-L-proline has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of (4R)-1-Boc-4-(Boc-amino)-L-proline primarily involves its role as a protected amino acid in peptide synthesis. The Boc groups protect the amino and carboxyl functionalities, allowing selective reactions at other sites. Upon deprotection, the free amino and carboxyl groups can participate in peptide bond formation, facilitating the synthesis of peptides and proteins .

Comparison with Similar Compounds

Similar Compounds

    (4R)-1-Fmoc-4-(Fmoc-amino)-L-proline: Another protected amino acid with fluorenylmethyloxycarbonyl (Fmoc) groups.

    (4R)-1-Cbz-4-(Cbz-amino)-L-proline: Contains carbobenzyloxy (Cbz) protecting groups.

Uniqueness

(4R)-1-Boc-4-(Boc-amino)-L-proline is unique due to its dual Boc protection, which provides stability and selectivity in synthetic applications. The Boc groups are easily removable under mild acidic conditions, making this compound highly versatile in peptide synthesis compared to other protected amino acids .

Properties

IUPAC Name

(2S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O6/c1-14(2,3)22-12(20)16-9-7-10(11(18)19)17(8-9)13(21)23-15(4,5)6/h9-10H,7-8H2,1-6H3,(H,16,20)(H,18,19)/t9-,10+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQQSUHFDJACIAC-ZJUUUORDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(N(C1)C(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1C[C@H](N(C1)C(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

254881-66-8
Record name (4R)-1-Boc-4-(Boc-amino)-L-proline
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